molecular formula C19H16O3 B8667563 6-Benzyloxynaphthalene-2-carboxylic acid methyl ester CAS No. 114804-76-1

6-Benzyloxynaphthalene-2-carboxylic acid methyl ester

Cat. No.: B8667563
CAS No.: 114804-76-1
M. Wt: 292.3 g/mol
InChI Key: JDLLBUYSOOMRRG-UHFFFAOYSA-N
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Description

6-Benzyloxynaphthalene-2-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C19H16O3 and its molecular weight is 292.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

114804-76-1

Molecular Formula

C19H16O3

Molecular Weight

292.3 g/mol

IUPAC Name

methyl 6-phenylmethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C19H16O3/c1-21-19(20)17-8-7-16-12-18(10-9-15(16)11-17)22-13-14-5-3-2-4-6-14/h2-12H,13H2,1H3

InChI Key

JDLLBUYSOOMRRG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methyl 6-hydroxy-2-naphthoate (50 g), benzyl chloride (31.3 g), anhydrous potassium carbonate (100 g) and 2-butanone (350 ml) were stirred and refluxed together for 17 hours. Tlc showed the presence of some unreacted starting material and so a further 5 g benzyl chloride was added and refluxing continued for 3 hours. The product was isolated by pouring into water (1 liter), extracting the aqueous layer with 3×600 ml and 2×350 ml 2-butanone, followed by evaporation to dryness. The residue (65.7 g brown solid) was chromatographed over alumina (330 g) and silica gel (130 g) in dichloromethane, and the product was recrystallised from ethyl acetate (350 ml). Yield 37.3 g (51.6% theory) mpt 148.4°-149.3° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
31.3 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Treat 6-hydroxynaphthalene-2-carboxylic acid methyl ester (4.77 g, 23.6 μmmol) and benzyl bromide (3.3 mL, 28.3 mmol) in DMF (22 mL) with cesium carbonate (15.3 g, 47.2 mmol). Stir the mixture for 22 h at RT and concentrate. Dilute the concentrate with EtOAc (300 mL) and water (100 mL). Wash the organic layer with brine (3×100 mL), dry it over Na2SO4, and filter. Concentrate the filtrate. Purify the product using medium pressure silica gel chromatography (15:85 to 50:50 EtOAc:hex) to give the title compound as a white solid (5.75 g, 83%). MS (ES) m/e 293 (M+1).
Quantity
4.77 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
15.3 g
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Yield
83%

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